molecular formula C21H19ClO2 B158764 3,4-Dibenzyloxybenzyl chloride CAS No. 1699-59-8

3,4-Dibenzyloxybenzyl chloride

Cat. No.: B158764
CAS No.: 1699-59-8
M. Wt: 338.8 g/mol
InChI Key: DDAGFZBQVSGXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Chemical Compound's Significance in Advanced Organic Synthesis

3,4-Dibenzyloxybenzyl chloride serves as a valuable reagent in advanced organic synthesis, primarily recognized for its role as a protecting group for catechol moieties and as a key intermediate in the construction of complex molecular frameworks. The two benzyl (B1604629) ether groups on the aromatic ring are crucial to its function. They effectively mask the reactive hydroxyl groups of a catechol, a common structural motif in natural products and pharmacologically active compounds. This protection prevents unwanted side reactions during subsequent synthetic steps.

A significant application of this compound is in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of stilbene (B7821643) derivatives, which are known for their diverse pharmacological properties, including antioxidant activity. tandfonline.com In one synthetic route, 3,4-dibenzyloxybenzaldehyde (B16220), a precursor to the chloride, is converted to 3,4-dibenzyloxybenzyl alcohol and subsequently to a phosphonium (B103445) salt. tandfonline.com This intermediate then undergoes a Wittig reaction to form the stilbene skeleton. tandfonline.com The deprotection of the dibenzyloxy groups in the final steps yields the desired dihydroxy-stilbene. tandfonline.com

Furthermore, this compound is a precursor for the synthesis of isoquinoline (B145761) alkaloids, a large and structurally diverse family of natural products with a wide range of biological activities. nih.govnih.gov The 3,4-dibenzyloxybenzyl moiety can be incorporated into the backbone of these alkaloids, with the benzyl groups being removed at a later stage to reveal the free hydroxyl groups.

The compound has also been employed in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in various fields, including materials science and medicine. chemrxiv.orgnih.govkirj.ee The ability to introduce functional groups with precision is critical in dendrimer synthesis, and reagents like this compound can serve as building blocks for constructing specific dendritic architectures. acs.org

Historical Context and Evolution of Research Involving Benzyl Chlorides in Complex Molecular Architectures

The use of benzyl chlorides as protecting groups and synthetic intermediates has a long and rich history in organic chemistry. wikipedia.org The benzyl group (Bn), introduced via reagents like benzyl chloride or benzyl bromide, has been a workhorse for the protection of alcohols and carboxylic acids for decades. sciencemadness.orgwikipedia.org Its stability under a wide range of reaction conditions, except for hydrogenolysis, has made it a reliable choice in multi-step syntheses. organic-chemistry.org

Historically, the development of protecting group chemistry was a major breakthrough that enabled the synthesis of increasingly complex molecules. numberanalytics.com Before the widespread adoption of protecting groups, the synthesis of molecules with multiple functional groups was often fraught with challenges due to a lack of selectivity. The introduction of the benzyl group, and later its substituted derivatives, provided chemists with a powerful tool to temporarily mask reactive sites, allowing for transformations to be carried out elsewhere in the molecule with high precision.

The evolution of research in this area has seen the development of a vast arsenal (B13267) of benzyl-type protecting groups with varying lability. For example, the p-methoxybenzyl (PMB) group, which can be cleaved under milder oxidative conditions than the standard benzyl group, offered greater flexibility in synthetic planning. wikipedia.orgnumberanalytics.com This led to the concept of "orthogonal protection," where multiple protecting groups can be removed selectively in any order, a cornerstone of modern complex molecule synthesis.

The development of more specialized benzyl chlorides, such as this compound, reflects the increasing demand for reagents that can protect specific functionalities, in this case, the 1,2-dihydroxybenzene (catechol) system. The ability to protect two adjacent hydroxyl groups simultaneously with a single reagent offers an advantage in terms of efficiency and atom economy.

Contemporary Research Trends and Challenges Pertaining to this compound

Current research continues to leverage this compound and its derivatives in the synthesis of novel and complex molecules. One notable trend is its application in the synthesis of bioactive natural products and their analogues. For example, it has been used as a starting material in the multi-step synthesis of (±)-Caraphenol A, a natural product with a complex nine-membered carbocyclic ring. nih.gov In this synthesis, the corresponding 3,5-dibenzyloxybenzyl alcohol was used as the precursor. nih.gov

Another area of contemporary interest is the use of this compound in the development of inhibitors for metallo-aminopeptidases. In a virtual screening study, the 3,4-dibenzyloxyphenyl group was identified as a potential P1' substituent for inhibitors of aspartyl aminopeptidase, highlighting its potential in medicinal chemistry research. nih.gov

Despite its utility, there are challenges associated with the use of this compound and benzyl-type protecting groups in general. The conditions required for the removal of the benzyl groups, typically catalytic hydrogenolysis, can sometimes be harsh and may not be compatible with other sensitive functional groups present in the molecule, such as alkynes. wikipedia.orgchemicalforums.com This necessitates careful planning of the synthetic route to ensure that the deprotection step does not lead to undesired side reactions or decomposition of the target molecule.

Furthermore, the synthesis of this compound itself can present challenges. While it can be prepared from the corresponding alcohol, the reaction may require careful control of conditions to avoid the formation of byproducts. organic-chemistry.org The reactivity of benzyl chlorides also means they can be lachrymators and require careful handling. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1,2-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAGFZBQVSGXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168769
Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-59-8
Record name 4-(Chloromethyl)-1,2-bis(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1699-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1699-59-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(benzyloxy)-α-chlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-BIS(BENZYLOXY)-ALPHA-CHLOROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN3EA7E8G9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Reactivity and Mechanistic Investigations of 3,4 Dibenzyloxybenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary reactive site of 3,4-dibenzyloxybenzyl chloride is the carbon atom bearing the chlorine, which is susceptible to attack by nucleophiles. This reactivity is central to its application in organic synthesis, where it serves as an alkylating agent to introduce the 3,4-dibenzyloxybenzyl group. google.comgoogleapis.com

Benzyl (B1604629) halides occupy a unique position in the spectrum of nucleophilic substitution mechanisms, as they can react via both SN1 and SN2 pathways. The specific pathway is highly dependent on the reaction conditions (solvent, nucleophile strength) and the substitution pattern on the aromatic ring. researchgate.netwiley.com For this compound, which is a primary halide, an SN2 mechanism would typically be expected. In this pathway, the rate of reaction is dependent on the concentration of both the substrate and the nucleophile.

However, the benzylic position is capable of forming a resonance-stabilized carbocation. The presence of two electron-donating benzyloxy groups on the aromatic ring further stabilizes this potential carbocation intermediate, making an SN1 pathway plausible. researchgate.netrsc.org An SN1 mechanism involves the rate-determining formation of the benzylic carbocation, followed by rapid attack from the nucleophile. Kinetic studies on the solvolysis of benzyl chlorides with strongly electron-donating substituents in the para-position have shown a clear tendency towards the SN1 mechanism. researchgate.netrsc.org Therefore, this compound likely exhibits borderline behavior, with the potential to react through either pathway or a continuum between them, dictated by the specific reaction environment. For example, reactions with strong, concentrated nucleophiles would favor the SN2 route, while solvolysis in polar, protic solvents would favor the SN1 route. wiley.com

The two benzyloxy groups at the C3 and C4 positions are not merely passive spectators; they actively influence the reactivity of the benzylic chloride. These groups function as electron-donating groups (EDGs) through the resonance effect of their ether oxygen atoms. This electron donation increases the electron density of the aromatic ring and, more importantly, provides significant stabilization to the transition state of an SN1 reaction. rsc.org

Kinetic studies on the methanolysis of 4-benzyloxybenzyl chlorides with various substituents on the benzyloxy group have demonstrated that these compounds react via an SN1 mechanism, in contrast to unsubstituted benzyl chloride which reacts via an SN2 mechanism under the same conditions. rsc.org The introduction of such alkoxy groups leads to a substantial rate acceleration. The reactivity order for various 4-substituted benzyl chlorides in solvolysis highlights the powerful activating effect of oxygen-containing substituents. rsc.org This enhanced reactivity is attributed to the ability of the oxygen lone pairs to delocalize into the aromatic ring and stabilize the positive charge of the carbocation intermediate. This effect in this compound makes the C-Cl bond more polarized and facilitates its heterolytic cleavage, thereby increasing its reactivity in nucleophilic substitutions, particularly those with SN1 character. wikipedia.org

Table 1: Influence of Ring Substituents on Benzyl Chloride Reaction Mechanisms
CompoundSubstituent TypePredominant Mechanism (in Solvolysis)Effect on Reactivity
Benzyl chlorideNone (Hydrogen)SN2Baseline
4-Nitrobenzyl chlorideElectron-WithdrawingSN2Decreased
4-Methoxybenzyl chlorideElectron-DonatingSN1Greatly Increased
4-Benzyloxybenzyl chlorideElectron-DonatingSN1Greatly Increased

SN1 and SN2 Reaction Pathways

Radical Reactions Involving Chlorine and Benzylic Species

Beyond ionic pathways, the benzylic position is also susceptible to radical reactions due to the resonance stabilization of the resulting benzyl radical.

Homolytic cleavage of the C-Cl bond in this compound, typically initiated by heat or UV light, would generate a 3,4-dibenzyloxybenzyl radical and a chlorine radical. The stability of this benzylic radical is enhanced by the delocalization of the unpaired electron over the adjacent π-system of the aromatic ring. Once formed, this reactive intermediate can be "trapped" by various radical acceptors or participate in propagation steps of a radical chain reaction. While specific studies on radical generation from this compound are not prevalent, the principles are well-established for benzylic halides in general.

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of C–H bonds, including those at benzylic positions. rsc.orgrsc.org While often employed to create benzylic halides from hydrocarbons, the underlying principles demonstrate the accessibility of benzylic radical intermediates under mild conditions. acs.org

The general mechanism involves a photocatalyst, such as an iridium or ruthenium complex, which upon excitation by visible light, can engage in single-electron transfer (SET) processes. rsc.orgnih.govchemrxiv.org In a common pathway for C-H functionalization, the excited photocatalyst oxidizes an electron-rich arene to form a radical cation. acs.orgchemrxiv.org Subsequent deprotonation at the benzylic position by a mild base or radical species generates the key benzylic radical. rsc.org This radical can then be intercepted by a variety of partners. This strategy allows for the formation of C–N and C–O bonds at the benzylic position. acs.org The versatility of this approach suggests that the 3,4-dibenzyloxybenzyl moiety could readily participate in such transformations, either starting from the corresponding toluene (B28343) derivative or potentially from the benzyl chloride itself under reductive quenching conditions.

Table 2: Examples of Photoredox Systems for Benzylic C–H Functionalization
PhotocatalystKey Reagent/MediatorTransformationReference
Ir[dF(CF3)ppy]2(dtbbpy)PF6BrCCl3Benzylic C-H Amination/Oxidation acs.org
Ir(ppy)3N-Alkoxypyridinium saltBenzylic C-H Azolation nih.gov
Ir(III) complexCu(II) saltBenzylic C-H Alkoxylation chemrxiv.org
Acrinium photocatalyst-Giese reaction with enones rsc.org

Generation and Trapping of Reactive Intermediates

Reaction Kinetics and Thermodynamic Considerations in Transformations of this compound

A quantitative understanding of the reactivity of this compound requires analysis of the kinetic and thermodynamic parameters that govern its transformations.

For nucleophilic substitution reactions, the kinetics are dictated by the mechanism. If the reaction proceeds via an SN2 pathway, the rate law would be second-order: Rate = k[Substrate][Nucleophile]. If it proceeds via an SN1 pathway, the rate law would be first-order: Rate = k[Substrate]. uni.edu Kinetic studies of the solvolysis of substituted benzyl chlorides in various solvents have been used to elucidate these mechanistic pathways, with activation parameters such as the change in enthalpy (ΔH‡) and entropy (ΔS‡) of activation providing insight into the structure of the transition state. wiley.comrsc.org For example, a shift to a more positive ΔS‡ is often observed when changing from an SN2 to an SN1 mechanism for benzyl chlorides. rsc.org

Thermodynamic data, such as the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°), provide information on the stability of the molecule and the feasibility of a reaction. While comprehensive experimental thermodynamic data for complex molecules like this compound are often unavailable in standard compilations, computational methods can provide valuable estimates. nist.govmdpi.com Quantum-chemical modeling using methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, intermediates, transition states, and products. smu.edubiointerfaceresearch.comrsc.org For instance, a quantum-chemical study on the synthesis of related epoxide compounds found that the reaction involving a 3,4-dibenzyloxy-substituted precursor was exothermic, indicating a thermodynamically favorable process. Such computational approaches are invaluable for predicting reactivity and understanding reaction mechanisms where experimental data is scarce. smu.eduresearchgate.net

Role of Catalysts and Reagents in Directed Reactivity

The reactivity of this compound is centered around the labile carbon-chlorine bond at the benzylic position. This inherent reactivity allows the compound to participate in a wide array of chemical transformations, primarily nucleophilic substitutions and cross-coupling reactions. The selection of specific catalysts and reagents is paramount in directing the reaction pathway towards a desired product, preventing unwanted side reactions, and enhancing reaction efficiency. Modern catalytic systems, including phase-transfer catalysis, transition metal catalysis, and photoredox catalysis, have been instrumental in unlocking the synthetic potential of benzyl chlorides like this compound.

A significant application of this compound is as a precursor in multi-step syntheses. For instance, it is used to prepare the corresponding benzylnitrile, a key intermediate for the synthesis of amidines. chemicalbook.com This transformation typically involves a nucleophilic substitution reaction where a cyanide source replaces the chloride.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a water-insoluble organic substrate like this compound and a water-soluble nucleophile. wikipedia.orgfzgxjckxxb.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion from the aqueous or solid phase into the organic phase, where the reaction occurs. wikipedia.orgoperachem.com This method avoids the need for expensive, anhydrous, or polar aprotic solvents and often allows for the use of simple and inexpensive bases like sodium hydroxide (B78521) or potassium carbonate. fzgxjckxxb.comnih.gov

The efficacy of a phase-transfer catalyst is dependent on its structure. For example, quaternary salts with longer alkyl chains are more effective at partitioning into the organic phase and facilitating the transfer of anions. operachem.com Common catalysts include benzyltriethylammonium chloride and various tetrabutylammonium (B224687) salts. wikipedia.orgscispace.com The choice of solvent, such as dichloromethane (B109758) or toluene, also plays a role in the reaction speed and catalyst solubility. operachem.com

Reaction TypeCatalyst SystemReagentsTypical ProductRef
EtherificationTetrabutylammonium bromide / KOHAlcohol (e.g., n-butanol)Benzyl ether scispace.com
CyanationQuaternary ammonium salt / NaCNSodium CyanideBenzyl nitrile operachem.com
Azide (B81097) SubstitutionCyclopropenium ion catalystSodium AzideBenzyl azide nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Benzyl chlorides, including this compound, can serve as electrophilic partners in these transformations, although they are generally less reactive than the corresponding bromides or iodides. The successful coupling of aryl and benzyl chlorides often requires specialized catalyst systems, typically involving electron-rich, bulky phosphine (B1218219) ligands that facilitate the challenging oxidative addition step. uwindsor.ca

For example, in Suzuki reactions, a palladium catalyst couples the benzyl chloride with an organoboron reagent. uwindsor.ca Similarly, Negishi couplings utilize organozinc reagents. uwindsor.carsc.org The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be a superior ligand to triphenylphosphine (B44618) in certain Negishi couplings of activated aryl chlorides. uwindsor.ca

Coupling ReactionCatalyst/LigandCoupling PartnerProduct TypeRef
SuzukiPd(OAc)₂ / Phosphine LigandArylboronic acidDiaryl methane (B114726) derivative uwindsor.ca
Negishi[Pd{P(tBu)₃}₂]Organozinc reagentAlkylated/Arylated arene uwindsor.ca
StillePd(PPh₃)₄ / CuIOrganostannaneAryl-substituted derivative researchgate.net
SonogashiraPd(PPh₃)₄ / CuITerminal AlkynePropargylated arene researchgate.net

Copper-Catalyzed Reactions

Copper catalysts are also effective in promoting reactions involving benzylic halides. They are particularly useful in the synthesis of nitrogen-containing heterocycles. For instance, copper(I)-catalyzed intramolecular cyclization reactions can be employed to construct isoquinoline (B145761) frameworks. nih.govsemanticscholar.org In a typical sequence, a suitably functionalized precursor, which could be derived from this compound, undergoes cyclization in the presence of a copper(I) salt. These reactions are often lauded for their high atom economy and can sometimes be performed in environmentally benign solvents like water. nih.govsemanticscholar.org

Photoredox and Multimetal Catalysis

Recent advancements in synthetic methodology have introduced photoredox catalysis as a mild and efficient way to generate radical intermediates. In combination with other catalytic systems, this approach can be applied to the reactions of benzyl chlorides. A cooperative system using an iridium-based photosensitizer and a zirconocene (B1252598) catalyst has been shown to enable the reductive homocoupling of benzyl chlorides to form bibenzyl structures. chemrxiv.org This dual catalytic cycle facilitates the cleavage of the strong C-Cl bond under mild conditions, showcasing a modern approach to C-C bond formation that is tolerant of various functional groups. chemrxiv.org

Applications of 3,4 Dibenzyloxybenzyl Chloride As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3,4-Dibenzyloxybenzyl chloride is prominently demonstrated in its role as a precursor for constructing sophisticated organic structures. Its reactivity is primarily centered around the chloromethyl group, which readily participates in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Wittig Reactions:

The 3,4-dibenzyloxybenzyl moiety is a common component in Wittig reactions designed to produce substituted stilbenes. The synthesis typically involves the conversion of this compound, or its corresponding alcohol, into a triphenylphosphonium salt. This salt, known as a Wittig reagent, can then react with an aldehyde or ketone to form an alkene, effectively creating a new carbon-carbon double bond. tandfonline.com

A notable example is the synthesis of a natural stilbene (B7821643) metabolite, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol. tandfonline.com In this pathway, 3,4-dibenzyloxybenzyl alcohol is first converted to the corresponding phosphonium (B103445) salt. This Wittig reagent is then condensed with 3,5-dimethoxybenzaldehyde (B42067) to yield the protected stilbene backbone, which upon debenzylation gives the final natural product analogue. tandfonline.com

Table 1: Key Step in Stilbene Synthesis via Wittig Reaction

Reactant 1 (Wittig Reagent Precursor) Reactant 2 (Aldehyde) Key Reaction Type Intermediate Product
3,4-Dibenzyloxybenzyltriphenylphosphonium salt 3,5-Dimethoxybenzaldehyde Wittig Condensation (E/Z)-3,4-Dibenzyloxy-3',5'-dimethoxystilbene

Data sourced from Bioscience, Biotechnology, and Biochemistry. tandfonline.com

Friedel-Crafts Reactions:

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds by attaching substituents to aromatic rings. google.com The reaction involves an electrophilic aromatic substitution where a carbocation attacks the pi-electron system of an arene. libretexts.org As an alkyl halide, this compound is a suitable electrophile for Friedel-Crafts alkylations. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the benzyl (B1604629) chloride can be activated to form a stabilized benzylic carbocation. libretexts.orgchemguide.co.uk This electrophile can then alkylate another aromatic ring, providing a direct route to diarylmethane structures. While the general mechanism is well-established for benzyl chlorides, specific documented examples detailing the use of this compound in Friedel-Crafts reactions were not prominently featured in the surveyed literature. ethz.chbeilstein-journals.orgwiley-vch.de

This compound is instrumental in building various heterocyclic frameworks, which are core structures in many biologically active compounds.

One application involves its use as a precursor for amidines. The chloride can be converted into the corresponding benzylnitrile, which serves as a key material for synthesizing amidine derivatives. Another significant use is in the synthesis of piperazine-based structures. For instance, a derivative, 4-(3,4-dibenzyloxybenzyl)-2,3-dioxopiperazine-1-carbonyl chloride, has been employed as a building block in the creation of more complex molecules containing the 2,3-dioxopiperazine ring system. epo.org

Furthermore, the aldehyde derivative, 3,4-dibenzyloxybenzaldehyde (B16220), readily prepared from the chloride, undergoes reductive amination with piperazine (B1678402) derivatives. In one example, it was reacted with 1,4-bis(3-aminopropyl)piperazine (B145938) to synthesize {3-[N-(3,4-dibenzyloxybenzyl)amino]propyl}piperazine, a complex molecule developed in research targeting neurodegenerative diseases. google.com

Formation of Carbon-Carbon Bonds (e.g., Wittig Reactions, Friedel-Crafts)

Intermediate in the Synthesis of Natural Product Analogues

The structural motif of this compound is found in the synthetic pathways toward various natural products and their analogues, where it serves to install a protected catechol unit that is common in these molecules.

Stilbenes are a class of natural products known for their diverse biological activities. The synthesis of stilbene analogues frequently utilizes the 3,4-dibenzyloxybenzyl framework. As detailed previously (see Section 4.1.1), the Wittig reaction is a primary method for this transformation. tandfonline.com The synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, a metabolite isolated from Sphaerophysa salsula, provides a clear example. tandfonline.com

The key steps involve converting 3,4-dihydroxybenzaldehyde (B13553) to 3,4-dibenzyloxybenzaldehyde, followed by reduction to the alcohol, conversion to the phosphonium salt, and finally a Wittig condensation with 3,5-dimethoxybenzaldehyde. tandfonline.com This multi-step process, culminating in a debenzylation step, highlights the role of the dibenzyloxybenzyl group as a protected building block for accessing complex stilbenoids. tandfonline.com

The 3,4-dibenzyloxybenzyl group is a key intermediate in the laboratory synthesis of precursors for certain classes of alkaloids. Research into the biosynthesis of phenolic alkaloids, particularly those of the Amaryllidaceae family, has utilized this protected catechol structure. For example, 4-Benzyloxy-N-(3,4-dibenzyloxybenzyl)-N-methylphenethylamine has been synthesized as an analogue of norbelladine. imperial.ac.uk Norbelladine is a crucial biosynthetic precursor to a wide range of Amaryllidaceae alkaloids, including galanthamine. The synthesis of such precursors allows researchers to study the metabolic pathways involved in alkaloid formation. imperial.ac.uk

Pathways to Stilbene Derivatives

Utilization in Pharmaceutical Intermediate Synthesis

The structural features of this compound make it a useful building block for intermediates in the synthesis of potential pharmaceutical agents. Its ability to introduce a protected catechol moiety is valuable, as this functional group is present in numerous bioactive molecules.

Its role in constructing complex heterocyclic systems is directly relevant to medicinal chemistry. The synthesis of substituted 2,3-dioxopiperazines, for example, is significant as the piperazine ring is a well-known scaffold in drug discovery. epo.org Similarly, the preparation of piperazine derivatives for research into neurodegenerative diseases, such as those involving the amyloid precursor protein (APP), demonstrates its application in a therapeutic context. google.com The synthesis of {3-[N-(3,4-dibenzyloxybenzyl)amino]propyl}piperazine is one such example where the title compound's core structure is incorporated into a molecule designed for pharmacological screening. google.com The use of this compound to access amidine precursors also points to its utility in pharmaceutical development, as amidines are a recognized pharmacophore.

Synthesis of D-Threo-3,4-Dihydroxyphenylserine Hydrochloride Intermediates

This compound serves as a precursor in the synthesis of intermediates for D-Threo-3,4-Dihydroxyphenylserine Hydrochloride. A related compound, 3,4-Bis(benzyloxy)benzoyl Chloride, is a known intermediate in the synthesis of this target molecule. chemicalbook.comcymitquimica.com The synthetic pathways often involve the use of 3,4-dibenzyloxybenzaldehyde, which can be derived from the benzyl chloride. This aldehyde is a crucial component in building the core structure of dihydroxyphenylserine.

A common synthetic route involves the reaction of 3,4-dibenzyloxybenzaldehyde with glycine (B1666218). justia.comgoogleapis.com This condensation reaction establishes the fundamental carbon-nitrogen framework of the amino acid. Subsequent steps focus on the separation of stereoisomers to isolate the desired threo configuration and eventual deprotection to yield the final dihydroxyphenylserine structure. justia.comgoogleapis.com

Precursors for Droxidopa and Related Compounds

Droxidopa, the L-threo enantiomer of 3,4-dihydroxyphenylserine, is a synthetic amino acid precursor to the neurotransmitter norepinephrine. wikipedia.orgnih.govdrugbank.com Its chemical synthesis heavily relies on intermediates where the catechol hydroxyls are protected, most commonly as benzyl ethers.

Patented processes for producing Droxidopa frequently begin with 3,4-dibenzyloxybenzaldehyde. justia.comgoogle.com The synthesis proceeds through several key stages:

Condensation: Reaction of 3,4-dibenzyloxybenzaldehyde with glycine to form a racemic mixture of threo/erythro-3-(3,4-dibenzyloxyphenyl)-serine. justia.comgoogleapis.com

N-Protection: The amino group of the serine derivative is often protected, for instance with a carbobenzoxy (Cbz) group by reacting it with carbobenzoxy chloride. justia.comgoogleapis.com

Diastereomeric and Enantiomeric Resolution: The mixture is then treated to isolate the desired racemic-threo isomer. justia.com This is followed by optical resolution, a critical step to separate the L-threo enantiomer from the D-threo enantiomer, yielding the protected precursor to Droxidopa. googleapis.comgoogle.com

Deprotection: The final step involves the removal of all protecting groups—the N-carbobenzoxy group and the two O-benzyl groups from the phenyl ring—typically through catalytic hydrogenation to yield Droxidopa. google.com

This multi-step approach highlights the essential role of the 3,4-dibenzyloxybenzyl moiety in protecting the reactive catechol group throughout the synthesis, preventing unwanted side reactions and enabling precise chemical transformations. googleapis.comatlanchimpharma.com

Application in Protecting Group Chemistry

The benzyl groups on the 3,4-dibenzyloxybenzyl scaffold serve as robust protecting groups for the catechol functional group. Their stability under a range of conditions, coupled with specific methods for their removal, allows for their integration into sophisticated synthetic strategies.

Orthogonal Protection Strategies

Orthogonal protection is a cornerstone of modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others. masterorganicchemistry.com The 3,4-dibenzyloxybenzyl group is an excellent component in such strategies because its cleavage conditions—typically catalytic hydrogenolysis—are distinct from those used for other common protecting groups. bham.ac.ukorganic-chemistry.org

This orthogonality is frequently exploited in peptide and carbohydrate chemistry. bham.ac.ukcsic.es For example, a synthetic design might feature:

Acid-Labile Groups: Tert-butoxycarbonyl (Boc) or tert-butyl (tBu) ethers, which are removed with acids like trifluoroacetic acid (TFA). masterorganicchemistry.comcsic.es

Base-Labile Groups: Fluorenylmethyloxycarbonyl (Fmoc), which is cleaved by bases such as piperidine. masterorganicchemistry.com

Hydrogenolysis-Labile Groups: Benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, which are removed by hydrogenation over a palladium catalyst (H₂/Pd-C). masterorganicchemistry.comorganic-chemistry.org

In a molecule containing both a Boc-protected amine and a catechol protected by 3,4-dibenzyloxybenzyl groups, the Boc group can be selectively removed with TFA, leaving the benzyl ethers intact. csic.es Subsequently, the benzyl ethers can be cleaved by hydrogenation without affecting other parts of the molecule, demonstrating a classic orthogonal approach. organic-chemistry.org

Benzyl Ether Cleavage and Deprotection Methodologies

Catalytic Hydrogenolysis: This is the most common and generally cleanest method for benzyl ether cleavage. organic-chemistry.org The reaction involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process is highly efficient and yields the deprotected alcohol and toluene (B28343) as the only byproduct. organic-chemistry.org

Lewis Acid-Mediated Cleavage: In molecules containing functional groups that are sensitive to hydrogenation, such as alkenes or alkynes, alternative methods are required. Strong Lewis acids can effectively cleave benzyl ethers. atlanchimpharma.comorganic-chemistry.org Boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are powerful reagents for this transformation. atlanchimpharma.com The reaction is often performed at low temperatures to enhance selectivity. The addition of a "cation scavenger," such as pentamethylbenzene (B147382) or N,N-dimethylaniline, can help to trap the resulting benzyl cation and prevent side reactions. atlanchimpharma.com A complex of boron trichloride with dimethyl sulfide (B99878) (BCl₃·SMe₂) offers a milder and more selective option for debenzylation, tolerating a wide array of other protecting groups. organic-chemistry.org

The following table summarizes key deprotection methodologies for benzyl ethers:

MethodReagents and ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetateHigh yield, clean reaction, mild conditions. organic-chemistry.orgNot compatible with reducible functional groups (alkenes, alkynes, some nitro groups). organic-chemistry.org
Strong Lewis Acids BBr₃ or BCl₃ in an inert solvent (e.g., CH₂Cl₂) at low temperatures (-78 °C to 0 °C)Effective when hydrogenation is not viable. atlanchimpharma.comHarsh conditions, may not be suitable for acid-sensitive substrates. organic-chemistry.org
Lewis Acid/Base Complex BCl₃·SMe₂ in CH₂Cl₂Milder than BCl₃ alone, high selectivity, tolerates many other functional groups. organic-chemistry.orgReagent can be moisture-sensitive.
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Primarily used for p-methoxybenzyl (PMB) ethers, but can cleave simple benzyl ethers, albeit more slowly. atlanchimpharma.comRequires specific substitution on the benzyl group for high efficiency; potential for over-oxidation. organic-chemistry.org

Synthesis and Chemical Transformations of 3,4 Dibenzyloxybenzyl Chloride Derivatives and Analogues

Modifications of the Aromatic Ring System

The dibenzyloxy-substituted benzene (B151609) ring is amenable to various modifications, including the introduction of further substituents and the exploration of its structural isomers and analogues to modulate chemical and physical properties.

The introduction of additional functional groups onto the aromatic ring of 3,4-dibenzyloxybenzyl chloride is governed by the principles of electrophilic aromatic substitution. The two benzyloxy groups are activating and ortho-, para-directing substituents. msu.edu This directing effect influences the position of incoming electrophiles. Specifically, the positions ortho to the benzyloxy groups (C-2 and C-5) and para to the 3-benzyloxy group (C-6) are electronically activated.

Substituents on an aromatic ring significantly influence its reactivity towards electrophilic substitution. msu.edunumberanalytics.com Activating groups enhance the reaction rate, while deactivating groups decrease it. msu.edunumberanalytics.comlibretexts.org In the case of this compound, the electron-donating nature of the ether linkages increases the nucleophilicity of the benzene ring. msu.edu

While Friedel-Crafts alkylation is a common method for adding alkyl groups to aromatic rings, it is subject to limitations, such as not being effective on rings with strongly deactivating substituents. libretexts.org Conversely, the activated nature of the dibenzyloxy ring system would favor such reactions. Halogenation, nitration, and sulfonation are also feasible transformations. msu.edu For instance, the sulfonation of an aromatic ring with fuming sulfuric acid is a reversible process that can be used strategically. pressbooks.pubmasterorganicchemistry.com In syntheses involving multi-step reactions, substituents are sometimes introduced at an earlier stage. For example, in the synthesis of certain 3,4-dihydroisoquinoline (B110456) derivatives, a brominated analogue was utilized, indicating that halogenation of the ring is a viable strategy. nih.gov

The table below summarizes potential electrophilic substitution reactions on the 3,4-dibenzyloxy aromatic system based on established chemical principles.

Reaction Type Reagent/Catalyst Potential Product(s) Expected Position(s) of Substitution
BrominationBr₂ / FeBr₃Bromo-3,4-dibenzyloxybenzyl chloride2, 5, or 6
NitrationHNO₃ / H₂SO₄Nitro-3,4-dibenzyloxybenzyl chloride2, 5, or 6
SulfonationFuming H₂SO₄This compound sulfonic acid2, 5, or 6
Friedel-Crafts AcylationRCOCl / AlCl₃Acyl-3,4-dibenzyloxybenzyl chloride2, 5, or 6

The properties and reactivity of benzyl (B1604629) chloride derivatives can be finely tuned by altering the substitution pattern on the aromatic ring. Research has been conducted on various structural analogues of this compound, including positional isomers and compounds with different protecting groups.

A notable isomer is the one derived from 3,5-dibenzyloxybenzyl alcohol, which has been used as a starting material in the synthesis of complex macrocycles. nih.gov For instance, the synthesis of ethyl 3,5-dibenzyloxybenzoate is achieved by reacting ethyl 3,5-dihydroxybenzoate (B8624769) with benzyl chloride in the presence of potassium carbonate. journals.co.za This highlights a common strategy for installing benzyl ether protecting groups.

Analogues where one of the benzyloxy groups is replaced by another functional group, such as a methoxy (B1213986) group, have also been synthesized and used. An example is 4-Benzyloxy-3-methoxybenzyl chloride. imperial.ac.uk These variations allow for differential deprotection strategies and modulation of the electronic properties of the aromatic ring.

The table below presents some structural analogues and their precursors mentioned in the literature.

Analogue Name Precursor(s) Synthetic Context Reference(s)
Ethyl 3,5-dibenzyloxybenzoateEthyl 3,5-dihydroxybenzoate, Benzyl chlorideSynthesis of resorcinol (B1680541) analogues journals.co.za
3,5-Dibenzyloxybenzyl alcohol3,5-Dihydroxybenzyl alcoholStarting material for the synthesis of 9-membered carbocycles nih.gov
4-Benzyloxy-3-methoxybenzyl chloride4-Benzyloxy-3-methoxybenzaldehydeUsed in the synthesis of phenolic alkaloids imperial.ac.uk
4-Benzyloxybenzyl chloride4-BenzyloxybenzaldehydeUsed in the synthesis of labeled norbelladine rsc.org

Introduction of Additional Substituents

Functionalization at the Benzylic Position Beyond Direct Substitution

The benzylic carbon atom in this compound is a key site for chemical transformations, offering pathways for oxidation, reduction, and the formation of organometallic intermediates.

The benzylic position is susceptible to both oxidation and reduction, allowing for the interconversion of various functional groups. The enhanced reactivity of this position is due to the stabilization of adjacent radicals, cations, or anions by the aromatic ring. wikipedia.org

Oxidative Transformations: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group (aldehyde) or a carboxylic acid. wikipedia.org Various oxidizing agents can achieve this transformation, with the choice of reagent determining the final oxidation state. For example, potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can oxidize a benzylic group to a carboxylic acid. wikipedia.org Milder reagents, such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz), can selectively oxidize a benzylic methylene to a carbonyl. wikipedia.org The oxidation of alkylarenes to aromatic ketones is a fundamental transformation in organic synthesis, with many modern methods utilizing transition-metal catalysis or photochemical and electrochemical strategies. mdpi.com

Reductive Transformations: The benzylic chloride can be reduced to a methyl group, effectively converting this compound into 3,4-dibenzyloxytoluene. This can be achieved through catalytic hydrogenation or using reducing metals in an acidic medium. msu.edu A related transformation is the reduction of the corresponding aldehyde, 3,4-dibenzyloxybenzaldehyde (B16220), to 3,4-dibenzyloxybenzyl alcohol using sodium borohydride (B1222165) (NaBH₄). researchgate.netlookchem.com This alcohol is a precursor for the synthesis of the title chloride and is also used in the preparation of various derivatives, such as phthalocyanines. researchgate.netlookchem.com

The following table details common oxidative and reductive transformations applicable to the benzylic position.

Transformation Reagent(s) Product Functional Group General Reaction
OxidationKMnO₄ or conc. HNO₃Carboxylic Acid (-COOH)Ar-CH₂R → Ar-COOH wikipedia.org
OxidationCrO₃-dmpyz or IBX/DMSOCarbonyl (Aldehyde, -CHO)Ar-CH₂R → Ar-C(O)R wikipedia.org
Reduction of Nitro/KetoneH₂, catalyst or Metal, acidAmine/AlkylAr-NO₂ → Ar-NH₂; Ar-COR → Ar-CH₂R msu.edu
Reduction of AldehydeNaBH₄Alcohol (-CH₂OH)Ar-CHO → Ar-CH₂OH researchgate.netlookchem.com

The carbon-chlorine bond at the benzylic position can be converted into a carbon-metal bond, generating highly reactive organometallic reagents such as Grignard or organolithium compounds. libretexts.orguni-due.de These reagents function as potent carbon-based nucleophiles and strong bases. libretexts.org

The preparation of organometallic reagents from alkyl or aryl halides typically involves reaction with a metal like lithium or magnesium. libretexts.org For example, reacting this compound with magnesium metal in dry ether would be expected to yield the Grignard reagent, 3,4-dibenzyloxybenzylmagnesium chloride. However, the formation of organometallic reagents from benzyl halides can sometimes be complicated by side reactions like Wurtz coupling, where two benzyl fragments dimerize. msu.edu

Once formed, these organometallic reagents are invaluable in synthesis for creating new carbon-carbon bonds. They readily react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form more complex molecules. libretexts.org For example, reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. libretexts.org The reactivity of these reagents is influenced by the metal's electropositive nature, with organolithium compounds generally being more reactive than their Grignard counterparts. msu.edu

Reagent Type Formation Reaction Key Characteristics Typical Subsequent Reactions
Grignard ReagentAr-CH₂Cl + Mg → Ar-CH₂MgClPowerful nucleophile, strong baseAddition to carbonyls, epoxides; Reaction with CO₂ libretexts.orglibretexts.org
Organolithium ReagentAr-CH₂Cl + 2 Li → Ar-CH₂Li + LiClVery powerful nucleophile, very strong baseAddition to carbonyls; Deprotonation reactions libretexts.orglibretexts.org

Oxidative and Reductive Transformations

Cyclization Reactions Involving this compound Moieties

The 3,4-dibenzyloxybenzyl moiety is a valuable building block in the synthesis of various heterocyclic and carbocyclic systems. Its benzylic chloride group allows it to be readily incorporated into larger molecules that can subsequently undergo cyclization.

A prominent example is the Bischler-Napieralski reaction, which is used to synthesize 3,4-dihydroisoquinolines. organic-chemistry.org In a typical sequence, a phenethylamine (B48288) derivative is first acylated or alkylated. When used as an alkylating agent, this compound can be attached to a suitable precursor, such as dibenzyl formamidomalonate. nih.gov The resulting intermediate then undergoes cyclization, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid, to form the dihydroisoquinoline ring system. nih.govorganic-chemistry.org This strategy has been employed to create a variety of substituted isoquinoline (B145761) derivatives with potential biological activities. nih.gov

Intramolecular Friedel-Crafts reactions also provide a powerful method for forming new rings. In these reactions, a carbocation generated from a benzylic position (e.g., from a benzylic alcohol or halide) can act as an electrophile, attacking an aromatic ring within the same molecule to form a cyclic product. nih.gov This approach has been successfully used to forge strained, medium-sized carbocycles, such as 9-membered rings, which are present in some bioactive natural products. nih.gov

Other cyclization strategies, such as the Nazarov cyclization for synthesizing cyclopentenones and the aza-Nazarov cyclization for preparing lactams, further illustrate the versatility of benzyl-type precursors in ring-forming reactions. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org

The table below summarizes key cyclization reactions where this compound or its close analogues can serve as crucial precursors.

Cyclization Reaction Role of Benzyl Moiety Promoting Reagent(s) Product Type Reference(s)
Bischler-Napieralski ReactionAlkylating agent for the amine precursorPOCl₃, P₂O₅3,4-Dihydroisoquinolines nih.govorganic-chemistry.org
Intramolecular Friedel-CraftsSource of the electrophilic benzylic cationLewis acids (e.g., MsOH, AuCl₃)Fused or macrocyclic carbocycles nih.gov
Aza-Nazarov CyclizationComponent of the imine substrateLewis acids (e.g., AgOTf)α-Methylene-γ-lactams beilstein-journals.org
Phthalocyanine SynthesisPrecursor to phthalonitrile (B49051) derivativeDBU, metal salts (e.g., Zn(OAc)₂)Phthalocyanines researchgate.netlookchem.com

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline and its derivatives is of significant interest due to their prevalence in natural products and their wide range of pharmacological activities. One of the classic methods for constructing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com

The synthesis of 6,7-dibenzyloxy-3,4-dihydroisoquinoline derivatives can be achieved in a multi-step sequence starting from 3,4-dibenzyloxybenzaldehyde. The aldehyde is first reduced to the corresponding alcohol, 3,4-dibenzyloxybenzyl alcohol, which is then chlorinated using an agent like thionyl chloride (SOCl₂) to yield this compound. nih.gov

This benzyl chloride is then used to alkylate a suitable nitrogen-containing fragment, such as dibenzyl formamidomalonate. The resulting product serves as the substrate for the Bischler-Napieralski reaction. nih.gov The cyclization is typically carried out under standard conditions using phosphorus oxychloride (POCl₃) in a solvent like acetonitrile (B52724) at elevated temperatures (70–95 °C). nih.gov It is crucial to control the temperature, as higher temperatures can lead to polymerization and a decrease in yield. nih.gov The resulting 3,4-dihydroisoquinoline can be further modified, for example, by deprotection of the benzyl groups to reveal the free hydroxyl functionalities.

Table 1: Multi-step Synthesis of 6,7-Dibenzyloxy-3,4-dihydroisoquinoline Derivatives

StepReactionStarting MaterialsReagents and ConditionsProduct
1Reduction3,4-Dibenzyloxybenzaldehydee.g., NaBH₄, Ethanol (B145695)3,4-Dibenzyloxybenzyl alcohol
2Chlorination3,4-Dibenzyloxybenzyl alcohole.g., Thionyl chloride (SOCl₂)This compound
3AlkylationThis compound, Dibenzyl formamidomalonateBaseAlkylated formamidomalonate
4Cyclization (Bischler-Napieralski)Alkylated formamidomalonatePOCl₃, Acetonitrile, 70–95 °C6,7-Dibenzyloxy-3,4-dihydroisoquinoline derivative

Macrocyclic Architectures

The construction of macrocycles is a challenging yet rewarding area of synthetic chemistry, with applications ranging from drug discovery to materials science. While there are no direct reports detailing a one-pot synthesis of a macrocycle from this compound, its properties as a functionalized building block allow for its incorporation into linear precursors suitable for macrocyclization. Modern synthetic methods such as Ring-Closing Metathesis (RCM) and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," are powerful tools for the formation of large rings. nih.govnih.govnih.govwikipedia.org

A hypothetical synthetic route to a macrocycle incorporating the 3,4-dibenzyloxybenzyl moiety could involve the initial functionalization of a precursor molecule with this group. For instance, a diol could be mono-allylated and then etherified with this compound. The remaining free hydroxyl group could then be converted to an azide (B81097). This would generate a linear precursor containing both a terminal alkene and an azide functionality.

This linear precursor would then be ready for macrocyclization via an intramolecular reaction. One highly effective method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which would require the alkyne partner to be introduced into the molecule. nih.govnih.govresearchgate.net Alternatively, if the precursor were designed to have two terminal alkene groups, Ring-Closing Metathesis (RCM) using a Grubbs or Schrock catalyst would be an excellent choice for forming the macrocyclic ring. nih.govwikipedia.orgdrughunter.com The choice of catalyst and reaction conditions would be critical to ensure high yields and selectivity for the desired macrocycle. nih.gov

Table 2: Proposed Synthesis of a Macrocycle Incorporating a 3,4-Dibenzyloxybenzyl Moiety via RCM

StepReactionStarting MaterialsReagents and ConditionsIntermediate/Product
1Mono-allylationA suitable diol (e.g., 1,6-hexanediol)Allyl bromide, BaseMono-allylated diol
2EtherificationMono-allylated diol, this compoundBase (e.g., NaH)Di-functionalized ether
3FunctionalizationDi-functionalized etherReagents to introduce a second terminal alkeneLinear diene precursor
4Macrocyclization (RCM)Linear diene precursorGrubbs or Schrock catalyst, Dilute solutionMacrocycle with 3,4-dibenzyloxybenzyl group

Preparation of Advanced Polyfunctionalized Scaffolds

The 3,4-dibenzyloxybenzyl group is a valuable component in the synthesis of advanced polyfunctionalized scaffolds due to its protected catechol unit and the reactivity of the benzylic position. This compound can be readily converted to the corresponding nitrile, 3,4-dibenzyloxybenzyl cyanide, through reaction with a cyanide salt. This nitrile is a versatile intermediate for the synthesis of amidines. tandfonline.comcapes.gov.br The synthesis of amidines from nitriles can be achieved via the formation of an intermediate amidoxime (B1450833), followed by catalytic hydrogenation. tandfonline.com Amidines are important functional groups in medicinal chemistry and can serve as building blocks for more complex heterocyclic systems. semanticscholar.org

Furthermore, the closely related 3,4-dibenzyloxybenzaldehyde is a key starting material for a variety of complex molecules. guidechem.comsmolecule.com For example, it has been used in the synthesis of flavonoids, a class of natural products with diverse biological activities. academie-sciences.fr It can also be a precursor for the synthesis of functionalized phthalonitriles, which in turn are used to create large, complex macrocycles like phthalocyanines. These molecules have applications in materials science and as photosensitizers. The synthesis of such complex structures highlights the utility of the 3,4-dibenzyloxybenzyl moiety in providing a stable, protected diol system that can be deprotected at a later stage of the synthesis to reveal the free catechol, adding further functionality to the final molecule. smolecule.com

Table 3: Examples of Polyfunctionalized Scaffolds from 3,4-Dibenzyloxybenzyl Derivatives

Scaffold TypePrecursorKey Synthetic TransformationResulting Functionalized Scaffold
Amidines3,4-Dibenzyloxybenzyl cyanide (from the chloride)Formation of amidoxime and subsequent reductionN-substituted amidines
Flavonoids3,4-DibenzyloxybenzaldehydeCondensation with an acetophenone (B1666503) derivativeFlavonoid core structure
Phthalocyanines3,4-Dibenzyloxybenzyl alcohol (from the aldehyde)Reaction with 4-nitrophthalonitrile (B195368) and subsequent cyclotetramerizationPeripherally functionalized phthalocyanines
Rosamines3,4-DibenzyloxybenzaldehydeMicrowave-assisted condensation with a xanthene derivativeDihydroxyphenyl-substituted rosamines researchgate.net

Advanced Synthetic Approaches and Methodologies Employing 3,4 Dibenzyloxybenzyl Chloride

Chemo- and Regioselective Transformations

The strategic application of 3,4-dibenzyloxybenzyl chloride often involves reactions that selectively target one functional group in the presence of others, a concept known as chemoselectivity. Similarly, regioselectivity, the control of where a reaction occurs on a molecule, is crucial when using this reagent in the synthesis of complex molecules.

The benzyl (B1604629) ether groups of this compound are common protecting groups for hydroxyl functionalities. guidechem.comorganic-chemistry.org They are stable to a wide range of reaction conditions but can be removed when necessary. organic-chemistry.orguchicago.edu This allows the reactive benzyl chloride to undergo transformations without affecting other parts of a molecule that contain hydroxyl groups. For instance, in the synthesis of complex natural products or pharmaceuticals, a molecule might contain multiple hydroxyl groups. By protecting them as benzyl ethers using a reagent like this compound, chemists can perform reactions at other sites and then deprotect the hydroxyls at a later stage. organic-chemistry.org

An example of the utility of this compound is in the preparation of benzylnitrile precursors, which are then used to synthesize amidines. sigmaaldrich.cnchemicalbook.com The benzyl chloride moiety of this compound can be converted to a nitrile group through nucleophilic substitution with a cyanide salt. The dibenzyloxy-substituted aromatic ring remains intact during this transformation, demonstrating the chemoselectivity of the reaction.

Furthermore, the selective chlorination of C(sp³)–H bonds is a powerful tool in organic synthesis. nih.gov While not a direct transformation of this compound itself, the principles of selectively activating and functionalizing a specific C-H bond are relevant to its application. For example, in a complex molecule containing a 3,4-dibenzyloxybenzyl group, it might be desirable to introduce a chlorine atom at a specific benzylic position on another part of the molecule. Methods that achieve high site selectivity are crucial to avoid unwanted reactions with the benzyl chloride moiety or the benzylic protons of the protecting groups. nih.gov

The following table summarizes some chemo- and regioselective transformations involving benzyl-protected compounds, illustrating the principles applicable to this compound.

TransformationReagents and ConditionsSelectivity
Williamson Ether SynthesisAlcohol, NaH, Benzyl BromideProtection of hydroxyl groups
Monoprotection of DiolsAg₂O, Alkyl HalideSelective protection of one hydroxyl in a diol organic-chemistry.org
DebenzylationBCl₃, Cation ScavengerChemoselective removal of aryl benzyl ethers organic-chemistry.org
Nitrile SynthesisNaCN or KCNConversion of benzyl chloride to benzyl nitrile
Wittig ReactionTriphenylphosphine (B44618), Base, Aldehyde/KetoneFormation of alkenes from the benzyl chloride moiety

Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. athensjournals.grcore.ac.uk The synthesis and application of this compound can be evaluated and improved through the lens of these principles.

The synthesis of this compound itself can be made greener. Traditional methods for the chlorination of benzylic alcohols can involve harsh reagents. organic-chemistry.org Research into alternative, more environmentally benign methods, such as using N-chlorosuccinimide with a photocatalyst, aligns with green chemistry principles. organic-chemistry.org The use of safer solvents and reaction media is another key aspect. athensjournals.gr For example, exploring water as a solvent for certain steps in the synthesis or application of this compound could significantly improve the environmental profile of the process. rsc.org

Microwave-assisted synthesis is another green technique that can be applied. researchgate.netrasayanjournal.co.in Microwave heating can lead to faster reaction times, increased yields, and often requires less solvent compared to conventional heating methods. athensjournals.gr Applying this technology to reactions involving this compound could enhance energy efficiency and reduce waste.

The following table highlights some green chemistry approaches relevant to the synthesis and use of this compound.

Green Chemistry PrincipleApplication
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and AuxiliariesReplacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. researchgate.net
Design for Energy EfficiencyEmploying methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. athensjournals.grresearchgate.net
Use of Renewable FeedstocksInvestigating the synthesis of starting materials from renewable sources. athensjournals.gr
Reduce DerivativesMinimizing the use of protecting groups to avoid extra synthesis and deprotection steps. acs.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. nih.govnih.gov This technology offers several advantages for the scalable synthesis of compounds like this compound and its derivatives, including improved safety, better heat and mass transfer, and enhanced reproducibility. nih.govresearchgate.net

The synthesis of benzyl chlorides can involve exothermic reactions and potentially hazardous reagents. google.com By using a flow reactor, the reaction volume at any given time is small, which significantly mitigates the risks associated with thermal runaways. nih.gov The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, leading to higher yields and fewer side products. mit.edu

Furthermore, hazardous reactions, such as those involving azides in the Curtius rearrangement, can be performed more safely in a flow system. researchgate.netrsc.org This is relevant when considering transformations of derivatives of this compound. The ability to scale up production from laboratory to industrial scale is a major driver for the adoption of flow chemistry. chalmers.se A process developed in a lab-scale flow reactor can often be scaled up by simply running the system for a longer period or by using parallel reactors.

The table below outlines the benefits of using flow chemistry for the synthesis of compounds like this compound.

Feature of Flow ChemistryAdvantage for Synthesis
Small Reaction VolumesEnhanced safety, especially for hazardous reactions. nih.gov
High Surface-Area-to-Volume RatioPrecise temperature control and efficient heat transfer. mit.edu
Improved MixingFaster reaction rates and higher yields.
Automation and IntegrationPotential for multi-step, continuous synthesis with in-line purification. researchgate.net
ScalabilityStraightforward transition from lab-scale to production-scale. chalmers.seresearchgate.net

High-Throughput Screening in Reaction Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly testing a large number of reaction conditions in parallel. This approach is invaluable for optimizing reactions involving this compound, allowing for the efficient discovery of the best catalysts, solvents, and reaction parameters to maximize yield and selectivity.

HTS can be used to screen a wide range of variables, such as different bases, ligands, and catalysts for coupling reactions involving the benzyl chloride moiety. For instance, in a Suzuki or Sonogashira coupling reaction, an array of palladium catalysts and ligands could be tested simultaneously in a multi-well plate format to identify the most effective combination.

The data generated from HTS experiments can be analyzed to identify trends and structure-activity relationships, which can guide further optimization efforts. nih.gov This data-driven approach accelerates the development of robust and efficient synthetic protocols. Modern HTS techniques often utilize automated liquid handling systems and rapid analytical methods, such as mass spectrometry, to quickly assess the outcome of each reaction. researchgate.net

For example, in developing a new synthetic route to a pharmaceutical intermediate using this compound, HTS could be employed to screen for the optimal conditions for a key bond-forming step. This would involve setting up hundreds of small-scale reactions with varying parameters and then analyzing the results to pinpoint the conditions that provide the highest yield of the desired product with the fewest impurities.

The following table illustrates how high-throughput screening can be applied to optimize reactions with this compound.

HTS ApplicationVariables ScreenedDesired Outcome
Catalyst ScreeningDifferent metal catalysts (e.g., Pd, Cu, Ni), ligands, and catalyst loadings. Identification of the most active and selective catalyst system.
Solvent and Base ScreeningA variety of solvents and organic/inorganic bases.Optimal reaction medium and pH for the transformation.
Temperature and Concentration ProfilingA range of reaction temperatures and reactant concentrations.Conditions that maximize reaction rate and yield while minimizing side products.
Substrate Scope EvaluationTesting the reaction with various derivatives of this compound.Understanding the generality and limitations of the reaction.

Computational Chemistry and Theoretical Investigations of 3,4 Dibenzyloxybenzyl Chloride Reactivity

Structure-Reactivity Relationships Derived from Computational Data:Consequently, without the foundational computational data, no specific structure-reactivity relationships for this compound have been established or published.

This identified gap highlights an opportunity for new research in the field of computational chemistry. Future studies could provide valuable insights into the reactivity and properties of 3,4-Dibenzyloxybenzyl chloride, which would be beneficial for its application in synthetic chemistry.

Future Research Directions and Emerging Paradigms for 3,4 Dibenzyloxybenzyl Chloride

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of benzyl-protected compounds like 3,4-Dibenzyloxybenzyl chloride often requires carefully designed catalytic systems to achieve high efficiency and selectivity. Future research is poised to move beyond traditional methods, exploring innovative catalysts that can operate under milder conditions and offer greater control over reaction outcomes.

One promising avenue is the use of photoredox catalysis. researchgate.netnih.gov Visible-light-mediated reactions, often employing ruthenium or iridium-based catalysts, can facilitate a range of transformations, including C-H functionalization and cross-coupling reactions, under ambient temperature and pressure. researchgate.netorganic-chemistry.org For instance, the combination of N-chlorosuccinimide (NCS) as a safe chlorine source with a photocatalyst has been shown to achieve benzylic C-H bond chlorination under visible light. organic-chemistry.org This approach could be adapted for the synthesis or modification of this compound, offering a greener alternative to harsher chlorination methods.

Metal-organic frameworks (MOFs) are also emerging as highly tunable catalysts. aaqr.org Their porous structure and the ability to incorporate various metal centers and organic linkers allow for the design of catalysts with specific active sites. aaqr.org For example, zirconium-based MOFs have shown promise in various catalytic conversions. aaqr.org Research into designing MOFs specifically for the transformations of complex benzyl (B1604629) ethers could lead to catalysts with unprecedented activity and selectivity.

Furthermore, the development of iron-catalyzed etherification reactions presents a more sustainable and cost-effective alternative to precious metal catalysts. acs.org Recent studies have demonstrated the use of iron(III) chloride and iron(II) chloride for both homo- and cross-etherification of benzyl alcohols. acs.org Extending these methodologies to substrates like this compound could provide efficient pathways for creating diverse ether derivatives.

Integration into Automated Synthesis Platforms

The demand for rapid discovery and optimization of new molecules has spurred the development of automated synthesis platforms. wikipedia.orgbeilstein-journals.org These systems, which combine robotics with sophisticated software, enable high-throughput experimentation and data collection, accelerating the pace of research. wikipedia.org

The integration of this compound into these automated workflows holds significant potential. For instance, automated parallel synthesis could be employed to rapidly generate a library of derivatives by reacting this compound with a diverse set of nucleophiles. wikipedia.org This would allow for the efficient screening of compounds for various applications, from pharmaceuticals to materials science. A notable example is the use of automated synthesis to prepare and evaluate molecularly imprinted polymers (MIPs) in parallel. wikipedia.org

Continuous-flow solid-phase synthesis is another powerful technique that can be automated. nih.gov This method allows for the sequential addition of reagents in a continuous stream, offering precise control over reaction conditions and minimizing waste. nih.gov The synthesis of complex molecules like prexasertib (B560075) has been successfully automated using this approach. nih.gov Adapting such systems for reactions involving this compound could streamline the production of its derivatives on a larger scale.

The development of automated processes for ring-opening polymerization and the synthesis of supramolecular polymers has also been demonstrated. wikipedia.org Given the potential of benzyl ethers in polymer chemistry, integrating this compound into these automated platforms could lead to the discovery of novel polymers with unique properties.

Exploration of New Application Domains in Materials Science and Advanced Technologies

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials. The benzyl ether groups can impart specific properties, such as thermal stability and solubility, while the reactive benzyl chloride moiety allows for its incorporation into larger molecular architectures. wikipedia.org

One area of interest is the development of novel polymers and hydrogels. researchgate.net For instance, the di-benzyl ether functionality could be a key component in the backbone of new polymers, influencing their mechanical and thermal properties. The ability of polymers to form hydrogels with high water content makes them suitable for biomedical applications such as drug delivery and tissue engineering. researchgate.net

Furthermore, the catechol-like structure that can be unmasked from the dibenzyloxy precursor is known to have interesting biological and material properties. mdpi.com Catechol-containing polymers have shown antimicrobial activity. mdpi.com By deprotecting the benzyl groups in polymers derived from this compound, materials with tailored biological activities could be developed.

The synthesis of dendrimers and other complex macromolecules is another promising application. The branched nature of this compound could be exploited to create highly branched structures with a high density of functional groups at their periphery. These materials have potential applications in catalysis, drug delivery, and sensing.

Addressing Sustainability Challenges in the Synthesis and Use of Chlorinated Benzyl Ethers

The synthesis and application of chlorinated organic compounds, including benzyl chlorides, often present environmental and safety challenges. wikipedia.orgmdpi.com Traditional chlorination methods can involve hazardous reagents and produce significant waste. mdpi.com Therefore, a key future direction is the development of more sustainable synthetic routes.

Green chemistry principles offer a framework for designing more environmentally friendly processes. rasayanjournal.co.inrsc.org This includes the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste. For example, the use of water as a solvent in oxyhalogenation reactions represents a significant step towards greener synthesis. rsc.org

The development of metal-free catalytic systems is another important aspect of sustainable chemistry. mdpi.com Visible-light-driven reactions that avoid the use of heavy metals are gaining traction. mdpi.com For instance, the use of organic dyes as photocatalysts can be an effective and more sustainable alternative to transition metal complexes. researchgate.net

Furthermore, exploring the lifecycle of materials derived from this compound is crucial. This includes designing materials that are biodegradable or can be easily recycled. The incorporation of cleavable linkages within the polymer backbone, for example, could facilitate the breakdown of the material at the end of its life.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3,4-dibenzyloxybenzyl chloride, and how are intermediates characterized?

  • The compound is typically synthesized via sequential protection and chlorination steps. For example, Williamson etherification can introduce benzyloxy groups to a dihydroxybenzene precursor, followed by chlorination using agents like thionyl chloride (SOCl₂) or PCl₃. Key intermediates (e.g., 3,4-dibenzyloxybenzyl alcohol) are characterized by NMR (¹H/¹³C) and FTIR to confirm hydroxyl conversion to chloride. Purity is assessed via HPLC or GC-MS .

Q. What safety precautions are critical when handling this compound in the lab?

  • The compound is moisture-sensitive and corrosive. Use inert atmosphere (N₂/Ar) during reactions, and store under dry conditions at 2–8°C. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and safety goggles. Spills should be neutralized with dry sand or vermiculite, not water, to avoid exothermic reactions .

Q. How can researchers confirm the successful synthesis of this compound?

  • Spectroscopic methods :

  • ¹H NMR : Look for disappearance of the hydroxyl proton (~1–5 ppm) and appearance of benzylic CH₂Cl signals (~4.5–5.0 ppm).
  • FTIR : Absence of O-H stretches (~3200–3600 cm⁻¹) and presence of C-Cl stretches (~550–850 cm⁻¹).
  • Mass spectrometry : Confirm molecular ion peaks ([M]⁺/[M-Cl]⁺) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound in chlorination reactions?

  • Solvent choice : Anhydrous solvents (e.g., DCM, THF) prevent hydrolysis. Polar aprotic solvents like DMF (catalytic) enhance SOCl₂ reactivity.
  • Temperature : Chlorination at 0–5°C minimizes side reactions (e.g., benzyl group cleavage), while room temperature may accelerate kinetics but reduce selectivity.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can improve chloride substitution efficiency. Yields typically range from 60–85%, depending on optimization .

Q. What strategies resolve contradictions in reported reaction yields for benzyloxybenzyl chloride derivatives?

  • Contradiction example : Discrepancies in Ag₂O-mediated vs. traditional Williamson etherification yields (36% vs. 57% in ).
  • Resolution : Evaluate substrate solubility, base strength (e.g., Ag₂O vs. NaH), and steric hindrance. Ag₂O may enhance selectivity for monoetherification in diols by reducing over-alkylation. Use kinetic studies (TLC monitoring) to identify optimal reaction windows .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Model transition states to predict regioselectivity in SN₂ reactions. For example, benzyl chloride’s electrophilicity is influenced by electron-donating benzyloxy groups, which can be quantified via Hammett σ constants.
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) if the compound is used in prodrug synthesis .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Challenges : Exothermic chlorination steps, moisture sensitivity, and purification of viscous intermediates.
  • Solutions :

  • Use jacketed reactors for temperature control during SOCl₂ addition.
  • Employ column chromatography or recrystallization (e.g., hexane/EtOAc) for large-scale purification.
  • Implement inline FTIR for real-time reaction monitoring .

Methodological Insights

Q. How to design a kinetic study for this compound’s hydrolysis under varying pH conditions?

  • Protocol :

Prepare buffered solutions (pH 1–14).

Monitor hydrolysis via conductivity (Cl⁻ release) or HPLC.

Calculate rate constants (k) and plot pH-rate profile to identify acid/base-catalyzed regimes.

  • Key finding : Hydrolysis accelerates in acidic (SN1 mechanism) and strongly basic (SN2) conditions, with stability peaks near neutral pH .

Q. What analytical techniques are optimal for detecting trace impurities in this compound?

  • GC-MS : Detect volatile byproducts (e.g., benzyl alcohols).
  • HPLC-MS : Identify non-volatile impurities (e.g., di-alkylated products).
  • ¹³C NMR : Resolve stereochemical impurities at ~100–150 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibenzyloxybenzyl chloride
Reactant of Route 2
Reactant of Route 2
3,4-Dibenzyloxybenzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.